![molecular formula C12H12BrN B13182477 8-bromo-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B13182477.png)
8-bromo-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole. It is a heterocyclic compound with a molecular formula of C12H12BrN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and any by-products .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: 2,3,4,9-Tetrahydro-1H-carbazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine substituent can enhance the compound’s binding affinity and specificity for its target . The exact pathways involved would vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.
8-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chloro-substituted analog.
8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluoro-substituted analog.
Uniqueness
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated and other halogenated analogs .
Biological Activity
8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound characterized by a unique bicyclic structure that includes a carbazole core with a bromine substituent at the eighth position. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of approximately 264.12 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reviewed various carbazole derivatives and highlighted that tetrahydrocarbazoles demonstrated moderate to good anticancer activity against several cell lines, including:
- Human kidney adenocarcinoma (ACHN)
- Pancreas carcinoma (Panc1)
- Lung carcinoma (GIII and Calu1)
- Non-small-cell lung carcinoma (H460)
- Human colon carcinoma (HCT116)
Among these, certain derivatives exhibited IC50 values as low as 2.5 nM against the Calu1 cell line, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
Compound Name | Cell Line | IC50 (nM) |
---|---|---|
Compound 1 | Calu1 | 2.5 |
Compound 2 | HCT116 | 15.0 |
Compound 3 | ACHN | 30.0 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Interaction studies have shown that this compound can bind to specific biological targets that are crucial for tumor growth and metastasis.
Antimicrobial Properties
In addition to its anticancer activity, this compound has also been investigated for its antimicrobial properties. A study indicated that derivatives of tetrahydrocarbazoles exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus, with some showing MIC values ranging from 1 to 2 µg/mL .
Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | MRSA | 1 |
Compound B | MSSA | 2 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, research has explored other biological activities of this compound:
- Cholinesterase Inhibition : Some studies have reported that related tetrahydrocarbazoles exhibit inhibitory activity against cholinesterase enzymes, which are significant in neurodegenerative diseases .
- HCV Inhibition : This compound has been identified as a potential inhibitor of HCV NS5B RNA-dependent RNA polymerase, with an IC50 value reported at approximately 550 nM .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Lung Carcinoma : A series of in vitro tests demonstrated that this compound could significantly reduce cell viability in lung carcinoma models through apoptosis induction.
- Antimicrobial Efficacy : In vivo studies showed that derivatives effectively reduced bacterial load in infected animal models when administered at therapeutic doses.
Properties
Molecular Formula |
C12H12BrN |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |
InChI Key |
HUMKFGVHEYKRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
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